molecular formula C27H26FN3O4 B3013816 1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018161-84-6

1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B3013816
CAS No.: 1018161-84-6
M. Wt: 475.52
InChI Key: PDEKWRIVJNEVKC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26FN3O4 and its molecular weight is 475.52. The purity is usually 95%.
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Scientific Research Applications

PARP Inhibition

Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, closely related to the chemical , has shown significant efficacy. These inhibitors have demonstrated excellent PARP enzyme potency and cellular potency in nanomolar ranges. They also possess good oral bioavailability, the ability to cross the blood-brain barrier, and effective tumor distribution, making them potent candidates for cancer treatment (Penning et al., 2010).

Copper(II) Chloride Adducts for Anticancer Drugs

The compound's utility extends to forming adducts with copper(II) chloride, which have been investigated for their potential as anticancer drugs. These adducts have demonstrated structural features suitable for this purpose (Bonacorso et al., 2003).

Synthesis of N-Substituted Benzimidazole Derivatives

The compound has been used in the synthesis of N-substituted benzimidazole derivatives, leading to a wide range of 1,2-disubstituted benzimidazoles. These derivatives have potential applications in various chemical and pharmaceutical domains (Vaickelionienė et al., 2012).

Benzimidazole and Benzoxazole Synthesis

The compound is integral in synthesizing 2-substituted benzimidazoles and benzoxazoles. These compounds, after further alkylation and hydrolysis processes, can yield various useful derivatives with potential applications in medicinal chemistry (Mickevicius et al., 2006).

Pd(II) Complexes for Catalytic Activity

It contributes to the synthesis of ONN tridentate Schiff base ligands and Pd(II) heteroleptic complexes, which have been shown to exhibit significant catalytic activity, particularly in reactions like the Suzuki-Miyaura reaction (Shukla et al., 2021).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-34-24-8-4-5-9-25(24)35-17-21(32)16-31-23-7-3-2-6-22(23)29-27(31)18-14-26(33)30(15-18)20-12-10-19(28)11-13-20/h2-13,18,21,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEKWRIVJNEVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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